



tautomerism in 2-Cyano-2-(hydroxyimino)acetamide

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An In-depth Technical Guide on the Tautomerism of 2-Cyano-2-(hydroxyimino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-2-(hydroxyimino)acetamide is a molecule of interest in medicinal and materials chemistry, possessing multiple functional groups capable of undergoing tautomerism. Understanding the tautomeric equilibria is crucial for predicting its chemical reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the potential tautomeric forms of **2-Cyano-2-(hydroxyimino)acetamide**, outlines detailed experimental and computational methodologies for their study, and presents representative data from analogous systems to inform research and development.

Introduction: Tautomeric Landscape

Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. For **2-Cyano-2-(hydroxyimino)acetamide**, two principal types of tautomerism are possible: oxime-nitroso tautomerism and amide-imidol tautomerism. This leads to four potential tautomeric forms, with the oxime-amide form generally being the most stable under standard conditions.

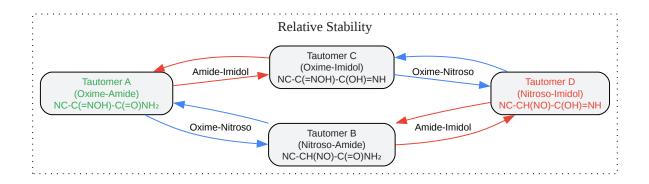


The primary equilibrium involves the migration of a proton between the oxime oxygen and the adjacent carbon, leading to the nitroso form. A secondary equilibrium can occur within the acetamide group, where a proton shifts from the nitrogen to the carbonyl oxygen, forming an imidol tautomer.

Generally, the keto (or amide) form is significantly more stable than its corresponding enol (or imidol) form due to the greater strength of the C=O double bond compared to the C=C double bond.[1] Similarly, the oxime tautomer is typically more stable than its nitroso counterpart, a stability attributed to the stronger C=N bond relative to the N=O bond.[2][3]

Potential Tautomeric Forms

The interplay of oxime-nitroso and amide-imidol tautomerism gives rise to four potential isomers. The equilibrium is expected to heavily favor the most stable tautomer, **2-Cyano-2-(hydroxyimino)acetamide** (Tautomer A).



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Caption: Tautomeric equilibria for **2-Cyano-2-(hydroxyimino)acetamide**.

Experimental Protocols for Tautomerism Analysis

A multi-faceted approach employing various spectroscopic and computational techniques is required to fully characterize the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR is a powerful tool for identifying and quantifying tautomers in solution.[4] Distinct chemical shifts for protons and carbons in each tautomeric form allow for their unambiguous assignment.

Experimental Workflow:



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Caption: Workflow for NMR-based tautomer analysis.

Data Interpretation:

- Oxime-Amide (A): Expect signals for the oxime OH proton and two amide NH₂ protons. The sp² carbon attached to the oxime will have a characteristic ¹³C shift.
- Nitroso-Amide (B): The appearance of an aliphatic CH proton signal and the disappearance of the oxime OH signal would indicate the presence of this tautomer.
- Amide-Imidol (C/D): The NH₂ signal would be replaced by two distinct signals for the imine NH and the imidol OH.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy identifies functional groups, while UV-Vis spectroscopy probes electronic transitions, both of which differ between tautomers.[5][6]

Methodology:

- Sample Preparation: Prepare solutions in various solvents (e.g., hexane, acetonitrile, ethanol) to assess solvent effects on the equilibrium. For IR, KBr pellets can be used for solid-state analysis.
- Data Acquisition: Record IR spectra (typically 4000-400 cm⁻¹) and UV-Vis spectra (typically 200-400 nm).
- Spectral Analysis:



- IR: Look for characteristic stretching frequencies. For example, the C=O stretch of the amide vs. the C=N and O-H stretches of the imidol.
- UV-Vis: Differences in conjugation between tautomers will lead to different absorption maxima (λ max).

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stability, geometry, and spectroscopic properties of tautomers.[7]

Methodology:

- Structure Optimization: Build the 3D structures of all potential tautomers.
- Energy Calculation: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
- Solvent Modeling: Employ a continuum solvation model (e.g., PCM) to simulate solvent effects.
- Spectra Prediction: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transitions (TD-DFT) to aid in the interpretation of experimental data.[8]

Quantitative Data Analysis (Based on Analogous Systems)

While specific experimental data for **2-Cyano-2-(hydroxyimino)acetamide** is not readily available in the literature, the following tables summarize expected values based on studies of similar compounds.

Table 1: Predicted Relative Stabilities of Tautomers



Tautomer	Common Name	Predicted Relative Energy (kcal/mol)	Expected Population at 298 K
Α	Oxime-Amide	0 (Reference)	>99%
В	Nitroso-Amide	+10 to +15[3]	<0.1%
С	Oxime-Imidol	+15 to +20[9][10]	<0.01%
D	Nitroso-Imidol	> +25	Negligible

Note: Values are estimations based on analogous oxime-nitroso and amide-imidol systems.

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

Tautomer	Key ¹H NMR Signals (ppm, DMSO-d ₆)	Key ¹³ C NMR Signals (ppm)	Key IR Bands (cm ⁻¹)
A (Oxime-Amide)	~12.5 (N-OH), ~7.5 & 7.2 (-NH₂)	~160 (C=O), ~140 (C=N)	3400-3200 (N-H, O- H), ~1680 (C=O), ~1620 (C=N)
B (Nitroso-Amide)	~6.0 (-CH-), ~7.5 & 7.2 (-NH ₂)	~165 (C=O), ~60 (CH- N=O)	3400-3200 (N-H), ~1680 (C=O), ~1560 (N=O)
C (Oxime-Imidol)	~12.5 (N-OH), ~9.0 (=NH), ~8.0 (=C-OH)	~155 (C=N, imine), ~150 (C=N, oxime)	3500-3300 (O-H, N- H), ~1640 (C=N)

Note: These are representative values. Actual experimental values may vary.

Conclusion

The tautomerism of **2-Cyano-2-(hydroxyimino)acetamide** is dominated by the oxime-amide form. However, the less stable nitroso and imidol tautomers, while present in minute quantities, could act as key reactive intermediates.[11][12] A thorough understanding of this equilibrium, achieved through the combined experimental and computational protocols outlined in this



guide, is essential for professionals in drug development and materials science to effectively harness the properties of this versatile molecule.

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